molecular formula C13H11ClO4 B14948278 7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one

7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B14948278
M. Wt: 266.67 g/mol
InChI Key: UOPFJEQRIVWCTP-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. A common synthetic route might include:

    Starting Materials: 7-chloro-4-methyl-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This might include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-methyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group.

    4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one: Lacks the chlorine atom.

    7-chloro-4-methyl-6-(2-hydroxypropoxy)-2H-chromen-2-one: Contains a hydroxy group instead of an oxo group.

Uniqueness

7-chloro-4-methyl-6-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the chlorine atom and the 2-oxopropoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11ClO4

Molecular Weight

266.67 g/mol

IUPAC Name

7-chloro-4-methyl-6-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C13H11ClO4/c1-7-3-13(16)18-11-5-10(14)12(4-9(7)11)17-6-8(2)15/h3-5H,6H2,1-2H3

InChI Key

UOPFJEQRIVWCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)C)Cl

Origin of Product

United States

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